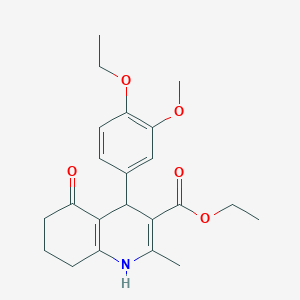![molecular formula C20H29ClN2 B5036675 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5036675.png)
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine, also known as CPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPP is a cyclic peptide that is structurally similar to the endogenous neuropeptide substance P, which is involved in pain transmission and inflammation. CPP has been shown to have a variety of effects on the nervous system and has been used in a range of research studies to investigate its mechanisms of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is complex and involves its interactions with a variety of ion channels and receptors in the nervous system. It has been shown to bind to the NMDA receptor and modulate its activity, leading to changes in synaptic plasticity and neuronal excitability. 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release and synaptic transmission. Additionally, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to interact with nicotinic acetylcholine receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to have a variety of biochemical and physiological effects in the nervous system. It has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic plasticity and neuronal excitability. 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has also been shown to have anti-inflammatory effects and to modulate the release of cytokines and other signaling molecules in the immune system. Additionally, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to have analgesic effects and to modulate pain transmission in the nervous system.
実験室実験の利点と制限
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be modified to incorporate fluorescent or other tags for imaging and tracking purposes. Additionally, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has a high binding affinity for its targets, which allows for precise modulation of their activity. However, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine also has some limitations. It can be difficult to deliver 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine to specific regions of the brain or other tissues, and its effects may be influenced by factors such as pH and temperature.
将来の方向性
There are many potential future directions for research on 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine and related compounds. One area of interest is the development of 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine-based therapeutics for neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to elucidate the mechanisms of action of 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine and other neuropeptides, as well as their interactions with other signaling molecules in the nervous system. Finally, the development of new synthetic methods for 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine and related compounds may lead to the discovery of novel compounds with improved pharmacological properties.
合成法
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves coupling the protected amino acid derivatives of cyclohexylalanine and ornithine to a resin, followed by deprotection and cyclization to form the cyclic peptide. Other methods involve coupling the protected amino acids in solution and then cyclizing the peptide using a variety of reagents.
科学的研究の応用
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been used extensively in scientific research as a tool to investigate the mechanisms of action of neuropeptides and other signaling molecules in the nervous system. It has been shown to modulate the activity of a variety of ion channels and receptors, including N-methyl-D-aspartate (NMDA) receptors, voltage-gated calcium channels, and nicotinic acetylcholine receptors. 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has also been used to investigate the role of neuropeptides in pain transmission, learning and memory, and other physiological processes.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2/c21-18-10-8-16(9-11-18)15-23-14-13-22-12-4-7-19(22)20(23)17-5-2-1-3-6-17/h8-11,17,19-20H,1-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZMUZKFCGALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)
![2-{2-[(4-isopropylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5036673.png)
![N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![N-[(4-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5036690.png)